An In-depth Technical Guide to Phenyldimethylacetoxysilane: Properties, Synthesis, and Applications in Advanced Organic Synthesis
An In-depth Technical Guide to Phenyldimethylacetoxysilane: Properties, Synthesis, and Applications in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Phenyldimethylacetoxysilane, a versatile organosilicon reagent. With full editorial control, this document moves beyond a standard data sheet to deliver actionable insights into its chemical behavior, synthesis, and strategic application, particularly in the context of complex molecule synthesis relevant to drug development.
Section 1: Core Identifiers and Physicochemical Properties
Phenyldimethylacetoxysilane is a valuable reagent in organic synthesis, primarily utilized for the introduction of the phenyldimethylsilyl protecting group. Accurate identification and understanding its physical properties are paramount for its effective and safe use in a laboratory setting.
Table 1: Chemical Identifiers for Phenyldimethylacetoxysilane
| Identifier | Value |
| CAS Number | 17887-60-4 |
| Molecular Formula | C₁₀H₁₄O₂Si |
| Molecular Weight | 194.30 g/mol |
| Synonyms | Acetoxydimethylphenylsilane, [Dimethyl(phenyl)silyl] acetate |
Table 2: Physicochemical Properties of Phenyldimethylacetoxysilane
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 127-129 °C at 44 mmHg |
| Density | 1.006 g/cm³ |
| Refractive Index | 1.4907 |
| Flash Point | 72 °C (162 °F) |
Section 2: Synthesis and Mechanistic Insights
Synthetic Protocol: Preparation of Phenyldimethylacetoxysilane
The synthesis of Phenyldimethylacetoxysilane is typically achieved through the reaction of a corresponding silyl halide with an acetate source. A common and effective method involves the reaction of Dimethylphenylsilyl chloride with a suitable acetylating agent.
Experimental Protocol: Synthesis from Dimethylphenylsilyl Chloride
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Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with Dimethylphenylsilyl chloride and a suitable solvent, such as dichloromethane or tetrahydrofuran.
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Addition of Acetylating Agent: Acetic anhydride or a mixture of acetic acid and a non-nucleophilic base (e.g., triethylamine or pyridine) is added dropwise to the stirred solution at room temperature. The base is crucial for scavenging the HCl generated during the reaction.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting silyl chloride is consumed.
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Workup and Purification: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Phenyldimethylacetoxysilane.
Causality in Experimental Choices: The use of an inert atmosphere is critical to prevent the hydrolysis of the silyl chloride starting material and the acetoxysilane product. The choice of a non-nucleophilic base is to ensure that it only acts as a proton scavenger and does not compete with the acetate as a nucleophile. Vacuum distillation is the preferred method of purification due to the relatively high boiling point of the product.
Mechanism of Silyl Ether Formation
Phenyldimethylacetoxysilane is a valuable reagent for the protection of alcohols as phenyldimethylsilyl (PDMS) ethers. The reaction proceeds through a nucleophilic attack of the alcohol on the silicon atom.
Figure 1: General mechanism for the protection of an alcohol with Phenyldimethylacetoxysilane.
The reaction is typically catalyzed by a weak base, such as imidazole or triethylamine, which deprotonates the alcohol to increase its nucleophilicity. The acetate ion is a good leaving group, driving the reaction forward. The formation of the stable silicon-oxygen bond is the thermodynamic driving force for this reaction.
Section 3: Application in Complex Synthesis: The Phenyldimethylsilyl (PDMS) Protecting Group
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules like pharmaceuticals.[1] The phenyldimethylsilyl group offers a unique stability profile that makes it a valuable tool for synthetic chemists.
Stability and Deprotection
The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. The phenyldimethylsilyl group is more stable than the trimethylsilyl (TMS) group but less stable than the more sterically hindered triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) groups. This intermediate stability allows for its selective removal in the presence of more robust silyl ethers.[2]
Table 3: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability (Acidic Hydrolysis) |
| Trimethylsilyl | TMS | Least Stable |
| Phenyldimethylsilyl | PDMS | ↓ |
| Triethylsilyl | TES | ↓ |
| tert-Butyldimethylsilyl | TBDMS | ↓ |
| Triisopropylsilyl | TIPS | ↓ |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
Deprotection of PDMS ethers is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The strong silicon-fluoride bond provides the thermodynamic driving force for fluoride-mediated cleavage.[3]
Experimental Protocol: Deprotection of a Phenyldimethylsilyl Ether
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Reaction Setup: To a solution of the PDMS-protected compound in a suitable solvent like tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF) in THF.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Strategic Use in Drug Development
While specific, publicly available examples of Phenyldimethylacetoxysilane in named drug synthesis pathways are proprietary and often not disclosed in detail, its utility can be inferred from the common challenges in medicinal chemistry. In the synthesis of complex drug candidates, multiple hydroxyl groups with varying reactivities are often present. The intermediate stability of the PDMS group allows for a hierarchical deprotection strategy, enabling chemists to unmask specific hydroxyl groups for further functionalization while others remain protected. This "orthogonal" protection strategy is critical for the efficient construction of complex molecular architectures.[4]
Figure 2: A logical workflow demonstrating the strategic use of PDMS protection in multi-step synthesis.
Section 4: Spectroscopic Characterization
Accurate characterization of Phenyldimethylacetoxysilane and its protected derivatives is essential for quality control and reaction monitoring. The following tables provide expected ranges for key spectroscopic signals.
Table 4: Predicted ¹H NMR Spectroscopic Data for Phenyldimethylacetoxysilane
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ~7.6 - 7.4 | Multiplet | Phenyl protons |
| ~2.1 | Singlet | Acetoxy methyl protons |
| ~0.5 | Singlet | Silyl methyl protons |
Table 5: Predicted ¹³C NMR Spectroscopic Data for Phenyldimethylacetoxysilane
| Chemical Shift (δ) [ppm] | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~135 - 128 | Aromatic carbons |
| ~22 | Acetoxy methyl carbon |
| ~-2 | Silyl methyl carbons |
Table 6: Key IR Absorption Frequencies for Phenyldimethylacetoxysilane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch |
| ~1725 | Strong | C=O stretch (ester) |
| ~1260 | Strong | Si-CH₃ deformation |
| ~1120 | Strong | Si-Ph stretch |
| ~1015 | Strong | Si-O-C stretch |
Mass Spectrometry Fragmentation: In electron ionization mass spectrometry, Phenyldimethylacetoxysilane would be expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns would include the loss of the acetoxy group (M-59) and the loss of a methyl group (M-15).[5]
Section 5: Safety and Handling
Phenyldimethylacetoxysilane is a combustible liquid and can cause severe skin burns and eye damage. It is also a respiratory irritant. Upon contact with moisture, it can liberate acetic acid.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. It is incompatible with water, alcohols, amines, and strong oxidizing agents.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[6]
Section 6: Conclusion
Phenyldimethylacetoxysilane is a valuable reagent for the protection of hydroxyl groups in complex organic synthesis. Its intermediate stability allows for strategic, orthogonal deprotection schemes, making it a useful tool for researchers in drug discovery and development. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its successful and safe implementation in the laboratory.
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